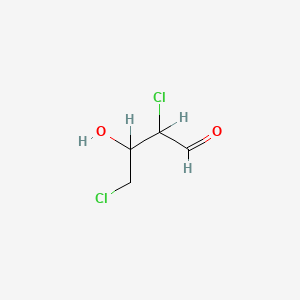
2,4-Dichloro-3-hydroxybutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-hydroxybutyraldehyde is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of 3-hydroxybutyraldehyde and is known for its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-hydroxybutyraldehyde can be synthesized through the chlorination of 3-hydroxybutyraldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-hydroxybutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-3-hydroxybutyric acid.
Reduction: 2,4-Dichloro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-hydroxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-hydroxybutyraldehyde exerts its effects involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyraldehyde: The non-chlorinated parent compound.
2,4-Dichlorobenzaldehyde: Another chlorinated aldehyde with different reactivity.
2,4-Dichlorophenoxyacetic acid: A structurally related compound used as a herbicide
Uniqueness
2,4-Dichloro-3-hydroxybutyraldehyde is unique due to the presence of both hydroxyl and dichloro functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .
Biological Activity
2,4-Dichloro-3-hydroxybutyraldehyde (also known as 2,4-Dichloro-3-hydroxybutanal) is a chlorinated organic compound with potential biological activity. Its structure suggests it may participate in various biochemical interactions, making it a subject of interest in toxicology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and environmental implications.
- Molecular Formula : C4H5Cl2O
- Molecular Weight : 150.99 g/mol
- IUPAC Name : 2,4-Dichloro-3-hydroxybutanal
Toxicological Profile
The toxicological assessment of this compound indicates significant potential for adverse effects:
- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory and neurotoxic symptoms in animal models. For instance, inhalation studies indicated an LC50 ranging from 200 to 290 mg/m³ in rats .
- Dermal Toxicity : The dermal LD50 has been reported between 128 and 324 mg/kg body weight . This suggests moderate toxicity upon skin contact.
Genotoxicity
Research indicates that this compound may exhibit genotoxic properties. It has been implicated in DNA damage through the formation of adducts with cellular macromolecules, similar to other aldehydes . In vitro studies have shown positive results for gene mutations and chromosomal aberrations in bacterial assays .
Endocrine Disruption
There is evidence that this compound may act as an endocrine disruptor. Its structural similarity to other known endocrine-disrupting chemicals raises concerns regarding its impact on hormonal systems .
Environmental Impact
A study conducted on the environmental persistence of chlorinated aldehydes highlighted the potential for accumulation in aquatic systems, leading to bioaccumulation in organisms . This raises concerns about long-term ecological effects and the potential for entering the food chain.
Human Health Implications
An epidemiological study focusing on workers exposed to aldehydes found correlations between exposure and increased cancer incidence; however, specific data on this compound were limited due to insufficient sample sizes .
Research Findings
Properties
CAS No. |
44641-39-6 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
2,4-dichloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-4(8)3(6)2-7/h2-4,8H,1H2 |
InChI Key |
UYQSFAFDOTVORC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C=O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















